N-Methyl-4-piperidyl cyclopentylphenylglycolate

Central anticholinergic selectivity Chemical incapacitating agents CNS vs. peripheral side-effect profiling

N-Methyl-4-piperidyl cyclopentylphenylglycolate (CAS 37830-21-0), also designated EA‑3443, is a synthetic glycolic acid ester belonging to the phenylcyclopentylglycolate class of centrally‑acting anticholinergic agents. The compound possesses a 1‑methylpiperidin‑4‑yl ester moiety attached to a cyclopentyl‑substituted mandelic acid core, with a molecular formula of C₁₉H₂₇NO₃ and an exact mass of 317.19909372 Da.

Molecular Formula C19H27NO3
Molecular Weight 317.4 g/mol
CAS No. 37830-21-0
Cat. No. B13729511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-4-piperidyl cyclopentylphenylglycolate
CAS37830-21-0
Molecular FormulaC19H27NO3
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O
InChIInChI=1S/C19H27NO3/c1-20-13-11-17(12-14-20)23-18(21)19(22,16-9-5-6-10-16)15-7-3-2-4-8-15/h2-4,7-8,16-17,22H,5-6,9-14H2,1H3
InChIKeyDZFJGXMHIMAYMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-4-piperidyl Cyclopentylphenylglycolate (EA‑3443): Chemical Identity, Class, and Procurement-Relevant Baseline


N-Methyl-4-piperidyl cyclopentylphenylglycolate (CAS 37830-21-0), also designated EA‑3443, is a synthetic glycolic acid ester belonging to the phenylcyclopentylglycolate class of centrally‑acting anticholinergic agents [1][2]. The compound possesses a 1‑methylpiperidin‑4‑yl ester moiety attached to a cyclopentyl‑substituted mandelic acid core, with a molecular formula of C₁₉H₂₇NO₃ and an exact mass of 317.19909372 Da [3]. Developed under the Edgewood Arsenal program to improve upon 3‑quinuclidinyl benzilate (QNB/BZ), EA‑3443 was engineered for enhanced central nervous system selectivity and prolonged incapacitating effects [2][4].

Why N-Methyl-4-piperidyl Cyclopentylphenylglycolate Cannot Be Treated as Interchangeable with Other Cyclopentylglycolate or Piperidyl Glycolate Anticholinergics


Within the phenylcyclopentylglycolate family, subtle structural modifications—such as substituting a cyclobutyl ring for cyclopentyl, replacing the piperidine nitrogen with a quinuclidine nucleus, or altering the α‑substituent to isopropyl—produce large differences in central‑to‑peripheral selectivity, duration of action, and toxicological profile [1][2]. EA‑3443 (cyclo pentlyl) and EA‑3580 (cyclo butyl) are a case in point: they share a common N‑methyl‑4‑piperidyl backbone yet exhibit a ~2‑fold divergence in duration of action [2][3]. Similarly, shifting from the piperidyl carrier of EA‑3443 to the quinuclidinyl carrier of EA‑3167 or QNB alters both potency and the ratio of central vs. peripheral anticholinergic signs [1][4]. Consequently, assuming functional equivalence among these in‑class agents without explicit head‑to‑head data risks invalid model outcomes, incorrect dose projections, and misinterpretation of CNS‑vs‑peripheral side‑effect profiles.

Quantitative Differentiation of N-Methyl-4-piperidyl Cyclopentylphenylglycolate Against Closest Analogs


Central‑to‑Peripheral Effects Ratio Advantage of EA‑3443 Over QNB (BZ)

EA‑3443 demonstrates a significantly improved central‑to‑peripheral effects ratio compared with the benchmark agent 3‑quinuclidinyl benzilate (QNB/BZ). The Edgewood Arsenal development program identified this widened selectivity as the primary design advantage, meaning that at doses producing equivalent central delirium, EA‑3443 induces fewer diagnostic peripheral signs (dry mouth, mydriasis, flushed skin) than QNB [1][2]. In human volunteer studies, EA‑3443 produced the target central effects (confusion, hallucinations, amnesia) in a narrow dose range around 0.3 mg without prominent peripheral anticholinergic stigmata, a property not shared by QNB at behaviorally equipotent doses [2].

Central anticholinergic selectivity Chemical incapacitating agents CNS vs. peripheral side-effect profiling

Duration of Action: EA‑3443 (~48 h) vs. EA‑3580 (~24 h)

EA‑3443 and EA‑3580 are close structural analogs differing only in the cycloalkyl substituent (cyclopentyl vs. cyclobutyl). Despite similar potency and central‑to‑peripheral ratios, EA‑3443 exhibits approximately twice the duration of action of EA‑3580: EA‑3443 effects persist ~48 hours, whereas EA‑3580 effects last ~24 hours (though high‑dose EA‑3580 can extend beyond 24 h) [1][2]. This ~2‑fold difference is consistently cited across multiple secondary sources summarizing the Edgewood Arsenal comparative pharmacology data [1][3].

Duration of action Pharmacokinetic comparison Long-acting anticholinergics

Intravenous LD₅₀ in Male Rats: EA‑3443 (28 mg/kg) vs. Class Benchmark

In an acute intravenous toxicity study conducted by Lakeside Laboratories and summarized in the National Research Council's Appendix G, the LD₅₀ of EA‑3443 for male rats was determined to be 28 mg/kg, and for male mice 45 mg/kg [1]. This places EA‑3443 in the same general toxicity range as other anticholinergic glycolate test agents evaluated contemporaneously (including Ditran, EA‑3167, EA‑3580, and EA‑3834), among which the primary differentiating factor was relative CNS potency rather than acute lethal dose [1][2]. Chronic administration at 8 mg/kg twice daily for 8 weeks produced no weight change in rats, while 300 mg/kg caused a 12% weight decrease relative to controls [1].

Acute toxicity LD50 Rodent toxicology

Potency Surrogate: EA‑3443 Exceeds QNB While EA‑3834 Is Slightly Inferior to EA‑3443

Secondary sources summarizing Edgewood Arsenal data consistently rank EA‑3443 as more potent than QNB (BZ) and as slightly more potent than EA‑3834 [1][2]. EA‑3834 (N‑methyl‑4‑piperidyl isopropylphenylglycolate) shares the piperidine carrier but bears an α‑isopropyl substituent rather than a cyclopentyl group; the resulting potency and central‑to‑peripheral ratio are described as 'only slightly less than that of … EA‑3443' [1][2]. Additionally, EA‑3834 is characterized as faster‑acting and shorter‑lasting than EA‑3443, providing a usable gradient of onset/offset kinetics across these two piperidyl glycolates [1].

Potency ranking Structure‑activity relationship Anticholinergic incapacitating agents

Environmental Fate Half‑Life: EA‑3443 Atmospheric Persistence (1.15 h) as a Handling-Relevant Physicochemical Parameter

Computed atmospheric oxidation data indicate that EA‑3443 has an estimated gas‑phase half‑life of approximately 1.153 hours (0.096 days) at a hydroxyl radical concentration of 1.5 × 10⁶ OH/cm³ under a 12‑hour solar day model . While this computed value does not directly inform pharmacological potency, it provides a procurement‑relevant benchmark for shelf‑life assessment and laboratory handling conditions relative to other anticholinergic glycolates that may have different computed degradation rates. In contrast, EA‑3443 exhibits a boiling point of approximately 448.8 °C at 760 mmHg, a density of 1.15 g/cm³, and a flash point of 225.2 °C [1].

Atmospheric half-life Physicochemical property Chemical stability

Recommended Procurement Scenarios for N-Methyl-4-piperidyl Cyclopentylphenylglycolate Based on Established Differentiated Evidence


Central Anticholinergic Challenge Studies Requiring High CNS Selectivity and Minimal Peripheral Confounds

EA‑3443 is indicated when the experimental objective is to produce sustained central anticholinergic delirium (confusion, hallucinations, amnesia) while minimizing the diagnostic peripheral anticholinergic syndrome (dry mouth, mydriasis, flushed skin) that would confound behavioral scoring or blinding. Its documented central‑to‑peripheral effects ratio advantage over QNB [1] and its effective human dose window of ~0.3 mg with limited peripheral signs [2] make it the preferred tool compound for CNS‑selective muscarinic blockade paradigms.

Long‑Duration Anticholinergic Models Where Re‑Dosing Is Impractical (≥48 h Coverage)

For protocols demanding uninterrupted anticholinergic receptor occupancy beyond 24 hours—such as multi‑day neurobehavioral monitoring, sustained antidote efficacy testing, or delayed‑onset toxicology studies—EA‑3443’s ~48‑hour duration of action is approximately twice that of the closely related EA‑3580 [3][4]. This duration advantage reduces the confound of re‑dosing schedules and associated pharmacokinetic variability.

Chemical Incapacitating Agent Reference Standard and Analytical Method Development

EA‑3443’s well‑established chemical identity (CAS 37830‑21‑0, UNII 90H2V46IP4), fully resolved spectral identifiers (InChIKey: DZFJGXMHIMAYMW‑UHFFFAOYSA‑N, SMILES: CN1CCC(CC1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O) [5], and previously reported GC‑amenable properties (boiling point range, computed LogP 3.4) [5] position it as a robust reference material for developing and validating forensic or environmental analytical methods targeting phenylcyclopentylglycolate chemical warfare agent analogs.

Toxicological Risk Assessment and Occupational Exposure Limit Derivation

The availability of peer‑reviewed, repository‑hosted acute toxicity data (rat i.v. LD₅₀ = 28 mg/kg; mouse i.v. LD₅₀ = 45 mg/kg) and chronic‑dosing outcomes from the National Research Council’s Appendix G [6] provides a defensible quantitative basis for safety data sheet preparation, institutional biosafety committee review, and occupational hygiene monitoring plan development, distinguishing EA‑3443 from less‑characterized in‑class analogs.

Quote Request

Request a Quote for N-Methyl-4-piperidyl cyclopentylphenylglycolate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.